2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
2-Bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para position of the benzene ring and a complex tetrahydrobenzo[b][1,4]oxazepin core. This core structure includes a seven-membered heterocyclic ring with oxygen and nitrogen atoms, a propyl chain at position 5, and a 3,3-dimethyl-4-oxo moiety.
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJLLVQMSHRRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic molecule with significant potential for various biological applications. Characterized by its unique structural features, this compound integrates a bromine atom, a benzenesulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring system. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : Approximately 467.38 g/mol
- Structural Features : The compound's structure suggests multiple functional groups that may interact with various biological targets.
Biological Activity
Research indicates that compounds similar to this molecule exhibit diverse biological activities. The specific biological activities of This compound include:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : The benzenesulfonamide moiety is known for its anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Effects : The presence of the sulfonamide group may contribute to antimicrobial activity against various pathogens.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. One common method is the Suzuki–Miyaura coupling reaction , which forms carbon-carbon bonds between an aryl halide (the brominated component) and an organoboron compound in the presence of a palladium catalyst. Other synthetic strategies may include:
- Cycloaddition Reactions : These reactions can be employed to construct the tetrahydrobenzo[b][1,4]oxazepin core.
Table 1: Comparison of Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Suzuki–Miyaura Coupling | Forms C-C bonds using aryl halides and organoborons | High yield and efficiency |
| Cycloaddition | Constructs complex ring systems | Versatile for various functional groups |
Case Studies and Research Findings
Recent investigations into similar compounds have provided insights into their biological activities:
- Anticancer Studies : A study demonstrated that derivatives of oxazepin exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting potential for further development as anticancer agents.
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to specific targets involved in inflammation and cancer pathways, indicating a mechanism of action that warrants further exploration.
- In Vivo Studies : Preliminary animal studies suggest that the compound exhibits favorable pharmacokinetic properties and tolerability.
Comparison with Similar Compounds
N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide (CAS 921997-36-6)
- Substituent : 2,4,6-Trimethylbenzenesulfonamide group.
- Molecular Formula : C₂₃H₃₀N₂O₄S.
- Molecular Weight : 430.6 g/mol.
4-Chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS 922049-73-8)
- Substituent : 4-Chlorobenzenesulfonamide group.
- Molecular Formula : C₂₀H₂₃ClN₂O₄S.
- Molecular Weight : 422.9 g/mol.
- Key Features : The chlorine atom, being smaller and more electronegative than bromine, may alter electronic interactions in target binding sites.
Target Compound: 2-Bromo Derivative
- Substituent : 2-Bromobenzenesulfonamide group.
- Molecular Formula : C₂₀H₂₂BrN₂O₄S (estimated).
- Molecular Weight : ~473.3 g/mol (calculated).
- Key Features : Bromine’s larger atomic radius and polarizability could enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine or methyl groups.
Comparative Analysis
Table 1: Structural and Molecular Comparison
Electronic and Steric Implications
- Bromine vs. Chlorine: Bromine’s lower electronegativity (2.96 vs. Its larger size may sterically hinder interactions in compact binding sites compared to chlorine .
- Trimethyl vs. Halogen Substitution : The 2,4,6-trimethyl derivative lacks electronegative substituents, favoring hydrophobic interactions but possibly reducing hydrogen-bonding capacity. This contrasts with the halogenated analogues, which may engage in halogen bonding .
Physicochemical Properties
- Solubility : The trimethyl derivative’s hydrophobicity likely reduces aqueous solubility, whereas the bromo and chloro derivatives may exhibit moderate solubility due to polar sulfonamide and halogen groups.
- Metabolic Stability : Bromine’s higher molecular weight and lower bond dissociation energy (compared to Cl) might increase metabolic stability but could also elevate toxicity risks .
Research Implications and Gaps
While structural comparisons provide insights, experimental data on biological activity, pharmacokinetics, and toxicity are absent in publicly available sources. Computational modeling (e.g., docking studies) could further elucidate the impact of substituents on target binding. Additionally, synthetic routes and spectroscopic characterization (e.g., NMR, UV-Vis) for these compounds remain undocumented, highlighting opportunities for future research .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of a substituted benzamide intermediate under acidic conditions (e.g., using trifluoroacetic acid).
- Step 2 : Bromination at the 8-position using electrophilic brominating agents (e.g., N-bromosuccinimide in DMF).
- Step 3 : Sulfonamide coupling via nucleophilic substitution between the brominated intermediate and benzenesulfonyl chloride in the presence of a base like triethylamine.
- Key Considerations : Optimize reaction temperatures and stoichiometry to avoid side reactions (e.g., over-bromination) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR Spectroscopy : H and C NMR to validate substituent positions (e.g., bromine at C8, propyl group at C5).
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist.
- Purity Standards : Aim for ≥95% purity via column chromatography or recrystallization, with residual solvent analysis via GC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Data Validation : Cross-reference activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, if conflicting IC values arise, confirm assay conditions (pH, co-solvents) and compound stability under test conditions.
- Meta-Analysis : Use computational tools (e.g., molecular docking) to assess binding consistency with target proteins. Discrepancies may indicate assay-specific artifacts or off-target effects .
Q. How can the pharmacokinetic properties of this compound be optimized for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility without disrupting the sulfonamide pharmacophore.
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability.
- In Silico Modeling : Predict ADMET properties using software like SwissADME to prioritize derivatives with favorable logP (<5) and low CYP450 inhibition .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) during bromination.
- Flow Chemistry : Implement continuous flow systems for high-purity intermediates, reducing manual purification steps.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading) affecting yield .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent solvent systems (e.g., PBS vs. DMSO) and temperature controls.
- Ternary Phase Diagrams : Map solubility against pH and co-solvent ratios to identify optimal conditions.
- Surface-Active Agents : Test surfactants (e.g., Tween-80) to stabilize supersaturated solutions if low solubility persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
